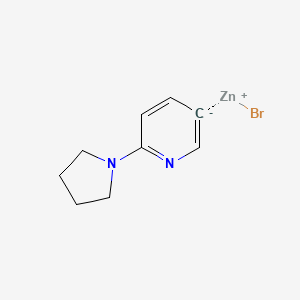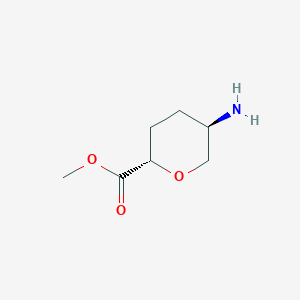![molecular formula C16H19NO5S B14896040 (2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene-3-carboxylic acid, 2-[[(2E)-3-carboxy-1-oxo-2-propenyl]amino]-4,5,6,7-tetrahydro-, 3-(1-methylethyl) ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxylic acid derivatives typically involves heterocyclization reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene-3-carboxylic acid derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]thiophene-3-carboxylic acid derivatives can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzo[b]thiophene-3-carboxylic acid derivatives can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-3-carboxylic acid derivatives have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as thromboxane synthetase, which plays a role in the biosynthesis of thromboxane, a compound involved in platelet aggregation and vasoconstriction . The interaction with these molecular targets can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzo[b]thiophene-3-carboxylic acid derivatives include:
Benzo[c]thiophene: Another isomer of benzothiophene with similar chemical properties.
Thianaphthene-3-carboxaldehyde: A derivative of benzo[b]thiophene used in organic synthesis.
Benzo[b]furan: A structurally similar compound with a furan ring instead of a thiophene ring.
Uniqueness
Benzo[b]thiophene-3-carboxylic acid derivatives are unique due to their specific structural features, which allow them to interact with a wide range of molecular targets and exhibit diverse biological activities. Their versatility in chemical reactions and applications in various fields make them valuable compounds for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C16H19NO5S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-[(3-propan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]but-2-enoic acid |
InChI |
InChI=1S/C16H19NO5S/c1-9(2)22-16(21)14-10-5-3-4-6-11(10)23-15(14)17-12(18)7-8-13(19)20/h7-9H,3-6H2,1-2H3,(H,17,18)(H,19,20)/b8-7+ |
Clave InChI |
RDHZBOXRWMMXGI-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)O |
SMILES canónico |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)




![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)

![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)


